molecular formula C11H15NO2 B13215726 N-cyclopropyl-3,4-dimethoxyaniline

N-cyclopropyl-3,4-dimethoxyaniline

Cat. No.: B13215726
M. Wt: 193.24 g/mol
InChI Key: NWYYFDKQTLBLQC-UHFFFAOYSA-N
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Description

N-cyclopropyl-3,4-dimethoxyaniline is an organic compound characterized by the presence of a cyclopropyl group attached to the nitrogen atom of an aniline ring, which is further substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-3,4-dimethoxyaniline can be synthesized through a multi-step process. One common method involves the reaction of 3,4-dimethoxyaniline with cyclopropylamine. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product. For instance, the use of 1-ethoxy-1-(trimethylsilyloxy) cyclopropane in the presence of acetic acid and methanol under reflux conditions has been reported to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

N-cyclopropyl-3,4-dimethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,4-dimethoxyaniline involves its interaction with specific molecular targets. The cyclopropyl group and methoxy substituents play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-methoxyaniline
  • N-cyclopropyl-3,4-dimethoxybenzamide
  • N-cyclopropyl-3,4-dimethoxyphenylamine

Uniqueness

N-cyclopropyl-3,4-dimethoxyaniline is unique due to the presence of both cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-cyclopropyl-3,4-dimethoxyaniline

InChI

InChI=1S/C11H15NO2/c1-13-10-6-5-9(7-11(10)14-2)12-8-3-4-8/h5-8,12H,3-4H2,1-2H3

InChI Key

NWYYFDKQTLBLQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2CC2)OC

Origin of Product

United States

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